4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine
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Overview
Description
4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine is an organic compound that features a pyridine ring substituted with an amine group and a tetrahydropyran-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine typically involves the reaction of 4-hydroxy-3-aminopyridine with tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like THF or DMF are typical.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Industry: May be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The tetrahydropyran-4-yloxy group may enhance the compound’s binding affinity and specificity by providing additional hydrogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
4-((Tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde: Similar structure but with a benzaldehyde group instead of a pyridine ring.
4-Aminotetrahydropyran: Contains a tetrahydropyran ring with an amine group but lacks the pyridine ring.
Tetrahydropyran: A simpler structure without the pyridine ring or amine group
Uniqueness
4-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine is unique due to the combination of a pyridine ring, an amine group, and a tetrahydropyran-4-yloxy group
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(oxan-4-yloxy)pyridin-3-amine |
InChI |
InChI=1S/C10H14N2O2/c11-9-7-12-4-1-10(9)14-8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6,11H2 |
InChI Key |
CTVUXMZZIVIDMW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=C(C=NC=C2)N |
Origin of Product |
United States |
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